molecular formula C20H16ClNO2 B5812800 N-(4'-chlorobiphenyl-4-yl)-2-methoxybenzamide

N-(4'-chlorobiphenyl-4-yl)-2-methoxybenzamide

Cat. No.: B5812800
M. Wt: 337.8 g/mol
InChI Key: ITWZFSJIUSHDFV-UHFFFAOYSA-N
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Description

N-(4’-chlorobiphenyl-4-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a biphenyl group substituted with a chlorine atom at the 4’ position and a methoxy group at the 2 position of the benzamide moiety

Properties

IUPAC Name

N-[4-(4-chlorophenyl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-24-19-5-3-2-4-18(19)20(23)22-17-12-8-15(9-13-17)14-6-10-16(21)11-7-14/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWZFSJIUSHDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-chlorobiphenyl-4-yl)-2-methoxybenzamide typically involves the acylation of 4-chlorobiphenyl with 2-methoxybenzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4’-chlorobiphenyl-4-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the biphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4’-chlorobiphenyl-4-yl)-2-hydroxybenzamide.

    Reduction: Formation of N-(4’-aminobiphenyl-4-yl)-2-methoxybenzamide.

    Substitution: Formation of N-(4’-substituted biphenyl-4-yl)-2-methoxybenzamide derivatives.

Scientific Research Applications

N-(4’-chlorobiphenyl-4-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4’-chlorobiphenyl-4-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4’-bromobiphenyl-4-yl)-2-methoxybenzamide
  • N-(4’-fluorobiphenyl-4-yl)-2-methoxybenzamide
  • N-(4’-iodobiphenyl-4-yl)-2-methoxybenzamide

Uniqueness

N-(4’-chlorobiphenyl-4-yl)-2-methoxybenzamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity The chlorine atom can participate in various substitution reactions, making the compound versatile for further modifications

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